Nabpa

Photoaffinity labeling Phorbol ester receptor Epidermal microsomes

Standard phorbol esters like PDBu and PMA bind reversibly, preventing direct identification of binding site components. Nabpa (12-O-(5-azido-2-nitrobenzoyl)phorbol-13-acetate) is a semi-synthetic photoaffinity probe that overcomes this limitation. Upon 350 nm irradiation, its aryl azide generates a reactive nitrene, forming covalent bonds with adjacent biomolecules for permanent tagging. - High-affinity binding (KD = 12 nM) to phorbol ester receptors in epidermal microsomes, comparable to PDBu (KD ~10 nM). - Exclusive photolabeling of phosphatidylserine (PS) and phosphatidylethanolamine (PE) without protein contamination, enabling unambiguous lipid identification. - Validated for studying PKC-membrane interactions in skin tumor promotion research, compatible with downstream fractionation under denaturing conditions.

Molecular Formula C29H32N4O10
Molecular Weight 596.6 g/mol
CAS No. 96657-96-4
Cat. No. B1211270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNabpa
CAS96657-96-4
Synonyms12-O-(5-azido-2-nitrobenzoylphorbol)-13-acetate
NABPA
Molecular FormulaC29H32N4O10
Molecular Weight596.6 g/mol
Structural Identifiers
SMILESCC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C)OC(=O)C5=C(C=CC(=C5)N=[N+]=[N-])[N+](=O)[O-]
InChIInChI=1S/C29H32N4O10/c1-13-8-21-27(38,23(13)36)11-16(12-34)9-19-22-26(4,5)29(22,43-15(3)35)24(14(2)28(19,21)39)42-25(37)18-10-17(31-32-30)6-7-20(18)33(40)41/h6-10,14,19,21-22,24,34,38-39H,11-12H2,1-5H3/t14-,19?,21-,22?,24-,27-,28-,29?/m1/s1
InChIKeyIYQBSVIEHHARLS-GIEKCMSGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nabpa: Photoreactive Phorbol Ester Probe


Nabpa (12-O-(5-azido-2-nitrobenzoyl)phorbol-13-acetate; NABPA) is a semi-synthetic phorbol ester derivative classified as a photoaffinity probe [1]. It belongs to the tigliane diterpene family and retains the core phorbol scaffold with a 5-azido-2-nitrobenzoyl substituent at the C12 position and an acetate at C13. This structural modification enables UV-induced covalent crosslinking to proximal biomolecules while preserving high-affinity, saturable binding to phorbol ester receptors in epidermal microsomes [1]. Its primary research utility lies in irreversibly tagging components of the phorbol ester binding site, thereby circumventing the reversibility limitation of conventional radiolabeled phorbol esters such as [3H]phorbol 12,13-dibutyrate (PDBu) or [3H]phorbol 12-myristate 13-acetate (PMA).

Nabpa vs. Generic Phorbol Esters


Standard phorbol esters such as PMA and PDBu bind reversibly to their receptors with dissociation constants in the low nanomolar range, but this reversibility precludes direct identification of binding site components in complex membrane environments [1]. Nabpa addresses this gap by incorporating a 5-azido-2-nitrobenzoyl photoreactive group; upon irradiation at 350 nm, the aryl azide generates a highly reactive nitrene that forms covalent bonds with adjacent molecules, converting transient non-covalent interactions into permanent adducts [1]. Critically, the photoreactive moiety alters both the binding affinity and the phospholipid labeling profile relative to non-photoreactive analogs and to the alternative photoaffinity probe phorbol 12-p-azidobenzoate 13-benzoate (PaBzBz), making simple one-to-one substitution scientifically invalid. The quantitative evidence below documents these compound-specific differences.

Nabpa Comparative Evidence


Covalent Crosslinking vs. Reversible Binding

Unlike the non-photoreactive phorbol esters PDBu and PMA, which bind reversibly and dissociate upon washing or detergent solubilization, Nabpa contains a 5-azido-2-nitrobenzoyl group that can be activated by 350 nm UV light to generate a nitrene intermediate capable of forming covalent bonds with adjacent phospholipids [1]. In epidermal microsomes from NMRI mice, irradiation of Nabpa-receptor complexes resulted in specific, irreversible photolabeling of phosphatidylserine (PS) and phosphatidylethanolamine (PE), with no detectable protein labeling [1]. This covalent labeling property is entirely absent in PDBu and PMA, making Nabpa uniquely suited for protocols requiring permanent tagging of phorbol ester binding site components [1].

Photoaffinity labeling Phorbol ester receptor Epidermal microsomes

Receptor Binding Affinity

Nabpa binds to mouse epidermal microsomes with a dissociation constant (KD) of 12 nM and a total binding site concentration (Rt) of 2.6 pmol/mg protein, as determined by Scatchard analysis of saturation binding data [1]. By comparison, the alternative photoaffinity probe PaBzBz binds to mouse brain particulate fractions with a KD of 0.81 ± 0.09 nM [2]. While these measurements come from different tissue sources (epidermis vs. brain), the approximately 15-fold higher affinity of PaBzBz for brain membranes is noteworthy. However, Nabpa retains ample affinity for saturable binding in epidermal microsome preparations, and its binding specificity—displaceable by excess unlabeled phorbol ester—is comparable to that of PDBu [1].

Receptor binding affinity Phorbol ester probe Scatchard analysis

Phospholipid Labeling Profile

Nabpa photolabels exclusively phosphatidylserine (PS) and phosphatidylethanolamine (PE) in epidermal microsomes, with no detectable incorporation into protein [1]. In contrast, PaBzBz labels PS, PE, and additionally phosphatidylethanolamine plasmalogen in brain membranes, with approximately 60% of total labeling directed to phospholipid and the remaining ~40% to protein [2]. The absence of protein labeling by Nabpa under the tested conditions may reflect the spatial positioning of the 5-azido-2-nitrobenzoyl nitrene relative to the phorbol binding pocket in the epidermal PKC–membrane complex, a feature that distinguishes it from PaBzBz.

Phospholipid identification Photoaffinity probe specificity PS and PE labeling

Epidermal Binding Validation

Nabpa has been explicitly validated for binding to the epidermal particulate fraction (microsomes) from NMRI mouse skin, a classic model for studying phorbol ester tumor promotion [1]. The KD of 12 nM and Rt of 2.6 pmol/mg protein are directly comparable to literature values for PDBu binding to intact primary epidermal cells from Sencar mice, where KD = 10 nM and Bmax = 1.2 × 10^5 sites per cell (approximately 1.3–2.6 pmol/mg protein, depending on conversion assumptions) [2]. This concordance supports Nabpa's validity as a probe for the physiologically relevant epidermal phorbol ester receptor, while adding the photoreactive functionality that PDBu lacks.

Epidermal binding site density Phorbol ester receptor Skin carcinogenesis model

Nabpa Application Scenarios


Covalent Phospholipid Labeling in Epidermal Membranes

Nabpa is the probe of choice when irreversible, covalent labeling of phospholipid components at the phorbol ester binding site is required [1]. Standard protocols involve incubating Nabpa with epidermal microsomes or particulate fractions under saturating conditions (≥KD), followed by 350 nm irradiation to trigger nitrene-mediated crosslinking. The exclusive labeling of PS and PE—without protein contamination—enables unambiguous identification of lipid species via TLC, HPLC, or mass spectrometry [1]. This scenario is directly supported by the differential photolabeling specificity evidence (Section 3, Evidence Item 3), which shows Nabpa's cleaner lipid-only profile compared to PaBzBz.

PKC-Membrane Interactions in Skin Carcinogenesis

Nabpa's validation in NMRI mouse epidermal microsomes, with a KD (12 nM) comparable to PDBu's KD in Sencar mouse epidermal cells (10 nM), makes it suitable for studying PKC–membrane interactions in skin tumor promotion research [1]. Unlike PDBu, Nabpa can permanently tag the binding site, enabling downstream biochemical fractionation under denaturing conditions without loss of signal. This is essential for researchers mapping the molecular architecture of PKC regulatory domains in the context of two-stage skin carcinogenesis protocols [1].

SAR Analysis of Phorbol Ester Binding Pockets

Because Nabpa and PaBzBz differ in their photoreactive group position (C12 5-azido-2-nitrobenzoyl vs. C12 p-azidobenzoate), parallel experiments with both probes can map the spatial orientation of the phorbol ester pharmacophore within the receptor–lipid complex [1]. Nabpa's exclusive phospholipid labeling (PS, PE) versus PaBzBz's mixed phospholipid/protein labeling provides differential topological information. Researchers can use this property to triangulate whether specific residues or lipid headgroups are positioned near the C12 ester moiety of the bound phorbol ester, advancing rational design of PKC modulators.

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